Fmoc-Lys(Ac)-OH

Overview

Description

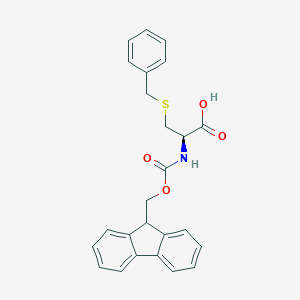

Fmoc-Lys(Ac)-OH is a derivative of lysine, an amino acid . It has been commercially used as ergogenic supplements, influencing the secretion of anabolic, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Synthesis Analysis

Fmoc-Lys(Ac)-OH serves as a key building block for the synthesis of peptides and proteins . It allows for the introduction of acetylated lysine residues into target molecules . It’s used as a reagent in Fmoc solid-phase peptide synthesis . Lysine derivatives with an orthogonal side-chain protecting group, like Fmoc-Lys(Dde)-OH and Fmoc-Lys(Alloc)-OH, have found broad applications in solid-phase peptide synthesis .Physical And Chemical Properties Analysis

Fmoc-Lys(Ac)-OH is a white to slight yellow to beige powder . It has a molar mass of 410.46 g/mol . It’s soluble in DMF .Scientific Research Applications

Supramolecular Gels : Fmoc-Lys(Ac)-OH is used in the formation of supramolecular hydrogels. These gels are biocompatible and biodegradable, making them suitable for biomedical applications. The incorporation of Fmoc-Lys(Ac)-OH in supramolecular gels enhances their antimicrobial activity, particularly when combined with colloidal and ionic silver mixtures (Croitoriu et al., 2021).

Peptide Ligation : Fmoc-Lys(Ac)-OH plays a role in peptide ligation. It can be transformed into azido-protected peptides for efficient condensation with peptide thioesters, facilitating peptide synthesis without significant side reactions (Katayama et al., 2008).

Polypeptide Synthesis : It's utilized in the synthesis and structure characterization of polypeptides. Fmoc-Lys(Ac)-OH is employed as a precursor in complex polypeptide syntheses, contributing to the development of novel peptides and providing experimental basis for amino protection reactions (Zhao Yi-nan & Melanie Key, 2013).

Insulin Analogs : Fmoc-Lys(Ac)-OH is used in the synthesis of novel semisynthetic insulin analogs. These analogs exhibit binding affinity to insulin receptors, contributing to diabetes research (Žáková et al., 2007).

Radiolabeling : It serves as a precursor in the synthesis of radiolabeled peptides. These peptides have applications in medical imaging and diagnostics (Surfraz et al., 2007).

Solid-Phase Peptide Synthesis : Fmoc-Lys(Ac)-OH is involved in the solid-phase synthesis of peptides. Its properties enable the monitoring and control of peptide chain growth, impacting the development of synthetic peptides (Larsen et al., 1993).

Cancer Therapy : It's used in the synthesis of a prodrug for selective cancer therapy. Fmoc-Lys(Ac)-OH aids in the sequential activation of the prodrug by histone deacetylases and cathepsin L, targeting cancer cells expressing high levels of these enzymes (Ueki et al., 2016).

Hydrogel Formation : It contributes to the formation of peptide hydrogels with applications in biomedicine. The minimalistic dipeptide Fmoc-Lys(Ac)-OH exhibits unique properties like low critical gelation concentration and supports cell growth, making it useful for various biomedical applications (Chakraborty et al., 2020).

Mechanism of Action

Target of Action

Fmoc-Lys(Ac)-OH, also known as N (α)-(9-fluorenylmethyloxycarbonyl)-N (ε)-(5-carboxyfluorescein)-L-lysine, is primarily used in the field of peptide synthesis . It is a building block used in peptide synthesis, primarily for the design of novel enzymes and vaccines . It has been found to have antimicrobial properties specific to Gram-positive bacteria including MRSA .

Mode of Action

Fmoc-Lys(Ac)-OH interacts with its targets through a series of non-covalent interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Lys(Ac)-OH are primarily related to its role in peptide synthesis. The Fmoc group is used as a temporary protecting group for the N-terminus during peptide synthesis, and is cleaved by secondary amines such as piperidine . After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA) while protecting groups on amino acid side chains are simultaneously removed .

Pharmacokinetics

It is known that the fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity .

Result of Action

The molecular and cellular effects of Fmoc-Lys(Ac)-OH’s action are primarily seen in its role in peptide synthesis. The use of Fmoc-Lys(Ac)-OH allows for the creation of complex peptides, which can then be used in various applications, from the design of novel enzymes and vaccines to the development of new drugs .

Action Environment

The action of Fmoc-Lys(Ac)-OH can be influenced by various environmental factors. For instance, the pH-dependent self-assembly of Fmoc-Lys(Ac)-OH has been observed, suggesting that the optical properties of Fmoc could be modulated through pH-dependent self-assembly . Additionally, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, which is an important factor in the self-assembly process .

Safety and Hazards

The safety data sheet for Fmoc-Lys(Ac)-OH suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Fmoc-Lys(Ac)-OH has potential applications in the field of life sciences, particularly in peptide synthesis . It’s also used in the construction of hydrogels, which find a wide range of applications such as drug delivery and diagnostic tools for imaging . The pH-controlled ambidextrous gelation of Fmoc-Lys(Ac)-OH demonstrates the benefit of a second Fmoc moiety in inducing gelation in a low molecular weight gelator .

properties

IUPAC Name |

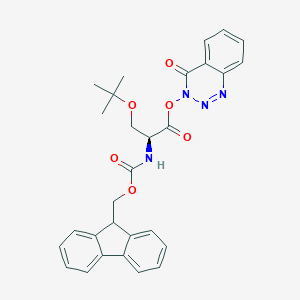

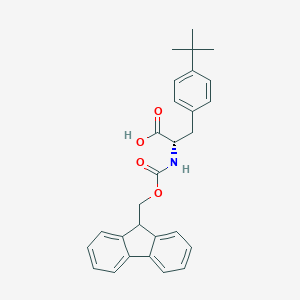

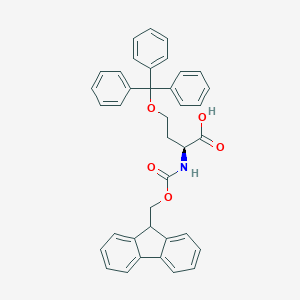

(2S)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLBYVWJOXITAM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427042 | |

| Record name | Fmoc-Lys(Ac)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Ac)-OH | |

CAS RN |

159766-56-0 | |

| Record name | Fmoc-Lys(Ac)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.